
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide is a chemical compound with a complex structure that includes a phenyl group, a methyl group, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . These reactions often require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium acetate, phenacyl bromide, and triethylamine . These reagents facilitate the formation of different derivatives and enhance the compound’s reactivity under specific conditions.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines and pyrroles
Applications De Recherche Scientifique
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various heterocyclic compounds . In biology and medicine, it has potential therapeutic applications due to its unique chemical properties and ability to interact with biological targets . Additionally, the compound is used in industrial processes for the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications and optimizing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be compared with other similar compounds, such as N-phenylacetamide sulphonamides and cyanoacetamide derivatives These compounds share similar structural features but differ in their chemical reactivity and biological activity
List of Similar Compounds:- N-phenylacetamide sulphonamides
- Cyanoacetamide derivatives
- Phenoxy acetamide derivatives
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
N-(methyl-oxo-phenyl-λ6-sulfanylidene)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-8(11)10-13(2,12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
LZFBHPJATFEBQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=S(=O)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



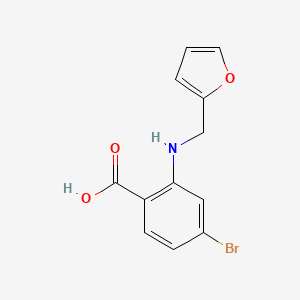
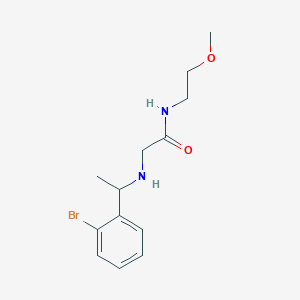

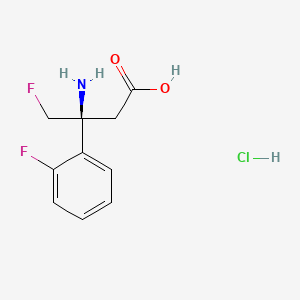
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)

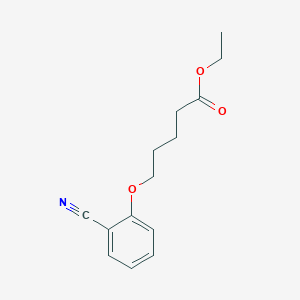

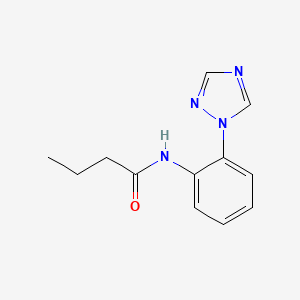
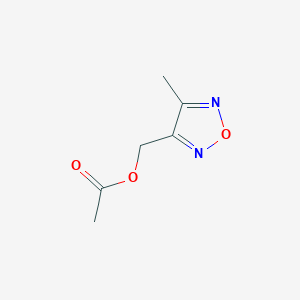
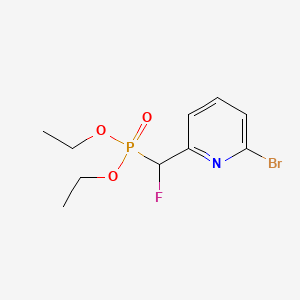
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
